1-[1-(oxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
1-[1-(oxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole ring, an azetidine ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(oxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of benzimidazole derivatives, followed by the formation of azetidine intermediates. The final step involves the coupling of these intermediates with oxane derivatives under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1-[1-(oxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 1-[1-(oxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure may allow it to bind to specific proteins or enzymes, making it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties. Its structure allows for the creation of polymers, coatings, and other materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-[1-(oxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biochemical pathways. The specific pathways involved depend on the structure of the compound and its interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds containing the benzimidazole ring, which are known for their biological activity.
Azetidine derivatives: Compounds containing the azetidine ring, which are studied for their potential therapeutic properties.
Oxane derivatives: Compounds containing the oxane ring, which are used in various chemical and industrial applications.
Uniqueness
1-[1-(oxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of three distinct ring structures
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)azetidin-1-yl]-(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(12-5-7-21-8-6-12)18-9-13(10-18)19-11-17-14-3-1-2-4-15(14)19/h1-4,11-13H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQBVDAAVCXRJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC(C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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